molecular formula C17H21NO4 B12799913 1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene CAS No. 102504-21-2

1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene

Cat. No.: B12799913
CAS No.: 102504-21-2
M. Wt: 303.35 g/mol
InChI Key: FCESSRRYTZOHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3-azaspiro(45)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the 3,4-dimethoxyphenyl and methylene groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as amines or thiols replace the methylene group, forming new derivatives.

Scientific Research Applications

1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene can be compared with other spirocyclic compounds, such as:

    1-Oxa-3-azaspiro(4.5)decan-2-one: Lacks the 3,4-dimethoxyphenyl and methylene groups, making it less complex and potentially less biologically active.

    4-Hydroxy-4-methyl-3-(3-pyridinylmethyl)-1-oxa-3-azaspiro(4.5)decan-2-one: Contains different substituents, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activity.

Properties

CAS No.

102504-21-2

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C17H21NO4/c1-12-17(9-5-4-6-10-17)22-16(19)18(12)13-7-8-14(20-2)15(11-13)21-3/h7-8,11H,1,4-6,9-10H2,2-3H3

InChI Key

FCESSRRYTZOHNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C)C3(CCCCC3)OC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.